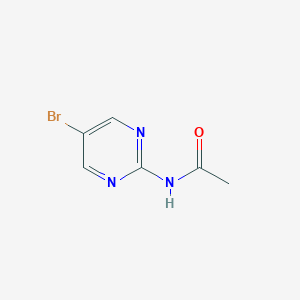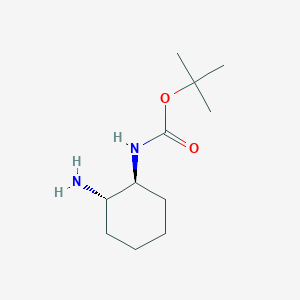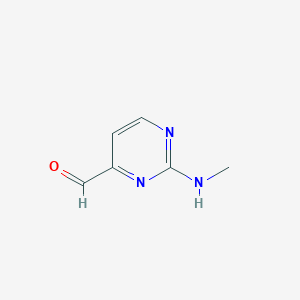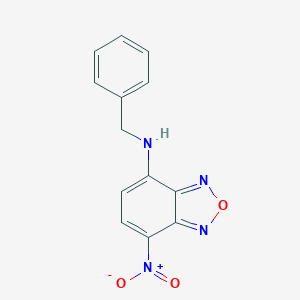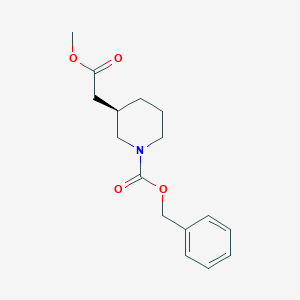
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known as BMOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMOP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Aplicaciones Científicas De Investigación
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been used in the study of pain management and has been shown to have analgesic effects.
Mecanismo De Acción
The mechanism of action of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves the modulation of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased alertness and attention.
Efectos Bioquímicos Y Fisiológicos
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which can reduce inflammation. Additionally, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to reduce pain by inhibiting the activity of pain receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in water. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is also relatively easy to synthesize using the Mannich reaction. However, (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in scientific research. One potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Another potential direction is the study of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the treatment of chronic pain. (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been shown to have analgesic effects and may be effective in the treatment of chronic pain conditions. Additionally, the development of new synthesis methods for (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate may lead to increased availability and lower costs.
Métodos De Síntesis
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has been synthesized using various methods, including the Stork-Eschenmoser fragmentation reaction, the Doebner-Miller reaction, and the Mannich reaction. The Stork-Eschenmoser fragmentation reaction involves the conversion of a ketone into an ester using an α-haloester. The Doebner-Miller reaction involves the condensation of an aldehyde with an ethyl cyanoacetate. The Mannich reaction involves the condensation of an aldehyde with a primary or secondary amine and formaldehyde. Among these methods, the Mannich reaction has been the most widely used for the synthesis of (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
Propiedades
Número CAS |
1253792-11-8 |
|---|---|
Nombre del producto |
(R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
benzyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
Clave InChI |
UZEBBOFZASZVBP-CQSZACIVSA-N |
SMILES isomérico |
COC(=O)C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Sinónimos |
(R)-1-Cbz-3-Piperidineacetic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



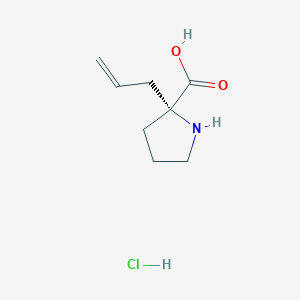


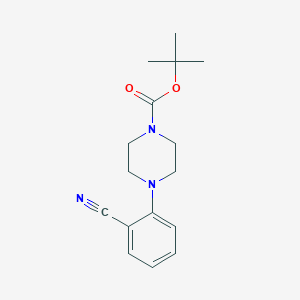

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
